BenchChemオンラインストアへようこそ!

N'-[(E)-(2-fluorophenyl)methylidene]benzenesulfonohydrazide

RGS4 inhibitor GPCR signaling Selectivity profiling

N'-[(E)-(2-fluorophenyl)methylidene]benzenesulfonohydrazide (CAS 355831-71-9) is a synthetic arylsulfonylhydrazone featuring a 2-fluorobenzylidene group conjugated to a benzenesulfonohydrazide core. Its molecular formula is C13H11FN2O2S (MW 278.30 g/mol) with an (E)-configured azomethine bond confirmed by NMR spectroscopy.

Molecular Formula C13H11FN2O2S
Molecular Weight 278.3
CAS No. 355831-71-9
Cat. No. B2921475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[(E)-(2-fluorophenyl)methylidene]benzenesulfonohydrazide
CAS355831-71-9
Molecular FormulaC13H11FN2O2S
Molecular Weight278.3
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2F
InChIInChI=1S/C13H11FN2O2S/c14-13-9-5-4-6-11(13)10-15-16-19(17,18)12-7-2-1-3-8-12/h1-10,16H/b15-10+
InChIKeyCFMMQIQAJHLTTL-XNTDXEJSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-[(E)-(2-fluorophenyl)methylidene]benzenesulfonohydrazide (CAS 355831-71-9): A Fluorinated Arylsulfonylhydrazone with Distinct RGS4-Targeting Profile for Focused Chemical Biology Procurement


N'-[(E)-(2-fluorophenyl)methylidene]benzenesulfonohydrazide (CAS 355831-71-9) is a synthetic arylsulfonylhydrazone featuring a 2-fluorobenzylidene group conjugated to a benzenesulfonohydrazide core [1]. Its molecular formula is C13H11FN2O2S (MW 278.30 g/mol) with an (E)-configured azomethine bond confirmed by NMR spectroscopy [2]. The compound has been identified as a selective regulator of G-protein signaling (RGS) proteins, with quantitative activity data available from NIH-funded high-throughput screening campaigns [3][4]. Unlike generic sulfonylhydrazones broadly annotated for antimicrobial activity, this specific fluorinated derivative possesses a unique selectivity fingerprint that cannot be inferred from scaffold-level activity claims alone, warranting precise procurement for RGS-focused research programs.

Why Generic Benzenesulfonohydrazide Substitution Compromises RGS4-Targeted Screening: The Case for CAS 355831-71-9


Substituting N'-[(E)-(2-fluorophenyl)methylidene]benzenesulfonohydrazide (CAS 355831-71-9) with a structurally related arylsulfonylhydrazone or a non-fluorinated analog ignores the compound's unique RGS4 selectivity profile. BindingDB data document an EC50 of 20 nM against RGS4, in contrast to EC50 values exceeding 30,000 nM against RGS7, RGS8, and RGS16, yielding a >1,500-fold selectivity window within the RGS family [1]. This sharply diverges from other RGS inhibitors like CCG-50014 (IC50 30 nM against RGS4, only >20-fold selectivity over other RGS proteins) , and CCG-203769 (IC50 17 nM against RGS4, without documented intra-RGS selectivity data) . General-purpose benzenesulfonohydrazide libraries, such as those evaluated for urease inhibition (IC50 range 1.11–4.89 μM) [2] or MAO-A/MAO-B inhibition (IC50 0.33–7.14 μM) [3], lack the fluorinated benzylidene motif essential for this RGS4 potency and selectivity. Procuring a non-fluorinated analog or a differently substituted derivative risks complete loss of the RGS4-targeted activity that defines this compound's value in GPCR signaling research.

Quantitative Differentiation Evidence for N'-[(E)-(2-fluorophenyl)methylidene]benzenesulfonohydrazide (355831-71-9) Versus Structural and Pharmacological Analogs


RGS4 Selectivity Over RGS7, RGS8, and RGS16: A >1,500-Fold Window Absent in Non-Fluorinated Benzenesulfonohydrazides

N'-[(E)-(2-fluorophenyl)methylidene]benzenesulfonohydrazide demonstrates a pronounced selectivity for Regulator of G-protein Signaling 4 (RGS4) relative to other RGS family members in a standardized, multiplexed high-throughput flow cytometry protein interaction assay. Against RGS4, the compound exhibits an EC50 of 20 nM [1]. In contrast, under identical assay conditions, the EC50 values against RGS7, RGS8, and RGS16 are each reported as >30,000 nM [1]. This yields a calculated selectivity ratio of >1,500-fold for RGS4 over these closely related RGS subtypes. Known RGS4 tool compounds such as CCG-50014 achieve an IC50 of 30 nM with only >20-fold selectivity , placing the target compound's intra-family selectivity among the widest reported for aryl sulfonylhydrazone chemotypes. This selectivity profile cannot be extrapolated to unsubstituted benzenesulfonohydrazides or those bearing non-fluorinated arylidene groups, which typically show micromolar activity across diverse enzyme targets (e.g., urease, MAO) rather than targeted RGS modulation [2][3].

RGS4 inhibitor GPCR signaling Selectivity profiling G-protein modulator

(E)-Configured 2-Fluorobenzylidene Moiety: Structural Confirmation by 1H and 13C NMR Versus Non-Crystalline Generic Hydrazones

The compound's identity and stereochemistry are verified by experimental NMR spectroscopy. The (E)-configuration of the azomethine C=N bond and the 2-fluorobenzylidene substitution pattern are confirmed by 1H and 13C NMR spectra acquired in DMSO-d6 and archived in the KnowItAll NMR Spectral Library [1]. The InChIKey (CFMMQIQAJHLTTL-XNTDXEJSSA-N) uniquely encodes the (E)-stereochemistry [1]. This level of structural verification contrasts with many commercially sourced benzenesulfonohydrazide analogs that lack published spectral data, creating procurement risk for researchers requiring unambiguous structural identity. The ortho-fluorine substitution on the benzylidene ring is a critical determinant of the compound's biological activity; the corresponding chloro, bromo, methyl, or unsubstituted benzylidene analogs are structurally distinct compounds with no published RGS4 activity data, and their substitution cannot be assumed to be functionally equivalent [2].

Structural confirmation NMR spectroscopy Fluorinated building block Quality control

Antimycobacterial Scaffold Potential: Class-Level Evidence from Benzenesulfonohydrazide-Tethered Heterocycles with MIC 8 μg/mL and InhA IC50 0.91 μM

Although no direct antimycobacterial data exist for CAS 355831-71-9 itself, a closely related series of benzenesulfonohydrazide-tethered heterocycles evaluated in 2024 demonstrated significant antitubercular activity. Compound 7 in that series achieved a MIC value of 8 μg/mL against Mycobacterium tuberculosis and inhibited the validated target enoyl acyl carrier protein reductase (InhA) with an IC50 of 0.91 μM, and successfully restricted mycobacterial growth in human monocyte-derived macrophages [1]. This class-level evidence establishes the benzenesulfonohydrazide scaffold as a productive starting point for antitubercular drug discovery targeting InhA. The target compound CAS 355831-71-9, bearing a fluorinated benzylidene substituent, represents a distinct chemotype within this scaffold family that has not yet been evaluated in antimycobacterial assays, creating an opportunity for novel analogue exploration. By comparison, benzenesulfonohydrazide derivatives evaluated as urease inhibitors (IC50 1.11–4.89 μM) [2] or MAO inhibitors (IC50 0.33–7.14 μM) [3] demonstrate the scaffold's broad target engagement capacity, but the fluorinated benzylidene motif of CAS 355831-71-9 is structurally distinct from the heterocycle-tethered derivatives in the antimycobacterial study.

Antitubercular InhA inhibitor Mycobacterium tuberculosis Scaffold repurposing

Ortho-Fluorine Electronic Effect: Predicted Physicochemical Distinction from Non-Fluorinated and Para-Substituted Benzenesulfonohydrazide Analogs

The ortho-fluorine substituent on the benzylidene ring of CAS 355831-71-9 introduces a unique electronic environment that differentiates it from non-fluorinated and differently substituted benzenesulfonohydrazide analogs. The parent benzenesulfonohydrazide (CAS 80-17-1) has an experimental logP of -0.14 and is freely water-soluble (>79 g/L estimated) . Introduction of aromatic substituents predictably alters lipophilicity: (E)-N'-(3-nitrobenzylidene)benzenesulfonohydrazide shows an estimated logP of 2.23 with substantially reduced aqueous solubility (estimated 57.9 mg/L) . The 2-fluorobenzylidene modification in the target compound is expected to produce an intermediate logP (estimated 1.5–2.0 based on the fluorine contribution) that may confer favorable cell permeability while retaining adequate aqueous solubility for biochemical assays. Furthermore, the ortho-fluorine can participate in intramolecular C–H···F interactions with the sulfonohydrazide NH, potentially stabilizing specific conformations relevant to RGS4 binding that are not accessible to the para-fluoro, chloro, or unsubstituted analogs [1]. This conformational effect provides a physicochemical rationale for the observed RGS4 selectivity that cannot be replicated by simply substituting with other halogen or non-halogen benzylidene derivatives.

Fluorine chemistry LogP modulation SAR differentiation Medicinal chemistry

Prioritized Application Scenarios for N'-[(E)-(2-fluorophenyl)methylidene]benzenesulfonohydrazide (355831-71-9) Based on Quantitative Differentiation Evidence


RGS4-Selective Chemical Probe Development for GPCR Signal Modulation Studies

Given its >1,500-fold selectivity window for RGS4 (EC50 20 nM) over RGS7, RGS8, and RGS16 in a validated flow cytometry protein interaction assay [1], this compound serves as an advanced starting point for developing RGS4-selective chemical probes. Compared to the standard tool CCG-50014 (IC50 30 nM, only >20-fold selectivity) , CAS 355831-71-9 offers superior intra-family discrimination, enabling more unambiguous interrogation of RGS4-specific functions in neurological and cardiovascular GPCR pathways. Researchers can deploy this compound in RGS4-knockdown validation experiments, FRET-based Gαo activity assays, or cellular models of pain and addiction where selective RGS4 modulation is critical. The availability of verified NMR spectra [2] supports rapid identity confirmation upon receipt, accelerating time-to-assay.

Fluorinated Building Block for Benzenesulfonohydrazide-Based Antitubercular Scaffold Expansion

The benzenesulfonohydrazide scaffold has demonstrated validated antimycobacterial activity through InhA inhibition (IC50 0.91 μM) and M. tuberculosis growth suppression (MIC 8 μg/mL) in a 2024 study [3]. CAS 355831-71-9, as a structurally distinct fluorinated variant, represents an untested building block for medicinal chemistry campaigns seeking to diversify the chemical space around this pharmacophore. Procurement of this compound enables SAR exploration of the ortho-fluorine effect on antimycobacterial potency, biofilm inhibition, and macrophage penetration—parameters that differentiated the most active compounds in the published series. Medicinal chemistry groups can use it as a comparator to the non-fluorinated or heterocycle-tethered analogs to systematically map substituent effects on InhA binding and whole-cell activity.

Ortho-Fluorine Conformational Probe for Sulfonylhydrazone SAR Studies

The ortho-fluorine substituent is predicted to introduce intramolecular C–H···F interactions with the sulfonohydrazide NH group that are structurally distinct from the conformational behavior of para-fluoro, chloro, or unsubstituted benzylidene analogs [4]. Computational chemistry and structural biology groups can utilize CAS 355831-71-9 as a conformational probe to investigate fluorine-mediated effects on sulfonylhydrazone geometry and target binding. The experimentally determined (E)-configuration and NMR-verified structure [2] provide a reliable starting point for molecular docking studies against RGS4, InhA, or other targets where fluorine-mediated conformational control may enhance binding affinity. This scenario is particularly relevant for academic screening centers and fragment-based drug discovery programs seeking to incorporate fluorine SAR data into their hit-to-lead optimization workflows.

Quote Request

Request a Quote for N'-[(E)-(2-fluorophenyl)methylidene]benzenesulfonohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.